Cas no 52783-69-4 (5-bromo-4-(chloromethyl)-2-methoxyphenol)

5-bromo-4-(chloromethyl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-4-(chloromethyl)-2-methoxyphenol
- EN300-1926136
- 52783-69-4
- DTXSID301276059
-
- Inchi: 1S/C8H8BrClO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4H2,1H3
- InChI Key: GDNSQNOMJAGLCJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CCl)OC)O
Computed Properties
- Exact Mass: 249.93962g/mol
- Monoisotopic Mass: 249.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2.6
5-bromo-4-(chloromethyl)-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926136-0.1g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1926136-0.25g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1926136-0.05g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1926136-1.0g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 1g |
$842.0 | 2023-06-02 | ||
Enamine | EN300-1926136-5g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1926136-10g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1926136-10.0g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 10g |
$3622.0 | 2023-06-02 | ||
Enamine | EN300-1926136-0.5g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1926136-2.5g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1926136-1g |
5-bromo-4-(chloromethyl)-2-methoxyphenol |
52783-69-4 | 1g |
$842.0 | 2023-09-17 |
5-bromo-4-(chloromethyl)-2-methoxyphenol Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 5-bromo-4-(chloromethyl)-2-methoxyphenol
Recent Advances in the Study of 5-Bromo-4-(chloromethyl)-2-methoxyphenol (CAS: 52783-69-4)
The compound 5-bromo-4-(chloromethyl)-2-methoxyphenol (CAS: 52783-69-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 5-bromo-4-(chloromethyl)-2-methoxyphenol as a key intermediate in the synthesis of various bioactive molecules. Its bromo and chloromethyl functional groups make it a versatile building block for the construction of more complex structures, particularly in the development of antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel quinone-based compounds with potent antitumor activity.
In terms of biological activity, research has shown that 5-bromo-4-(chloromethyl)-2-methoxyphenol exhibits moderate antimicrobial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These findings, reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, suggest its potential as a lead compound for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Mechanistic studies have further elucidated the compound's mode of action. It appears to interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Additionally, its ability to generate reactive oxygen species (ROS) in cancer cells has been documented, providing a plausible explanation for its observed cytotoxicity in certain tumor cell lines.
From a pharmaceutical development perspective, the stability and reactivity of 52783-69-4 have been extensively characterized. Recent analytical studies using HPLC-MS and NMR spectroscopy have provided detailed insights into its degradation pathways and optimal storage conditions, which are crucial for its handling in industrial settings. These findings were recently presented at the International Symposium on Pharmaceutical Chemistry.
Looking forward, several research groups are exploring the derivatization of 5-bromo-4-(chloromethyl)-2-methoxyphenol to enhance its pharmacological properties while reducing potential toxicity. Computational chemistry approaches, particularly molecular docking studies, are being employed to predict its interactions with various biological targets, potentially accelerating the drug discovery process.
In conclusion, 5-bromo-4-(chloromethyl)-2-methoxyphenol represents a promising chemical entity with multiple applications in medicinal chemistry. Its dual functionality as both a synthetic intermediate and a bioactive compound makes it particularly valuable in current drug discovery efforts. Further research is warranted to fully exploit its therapeutic potential and to address any safety concerns that may arise during preclinical development.
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